molecular formula C15H15FN2O2 B5397833 N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)urea

N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)urea

Cat. No. B5397833
M. Wt: 274.29 g/mol
InChI Key: XMDRKRNZGHQDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)urea, also known as FBPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. The compound is a urea derivative that has shown promising results in various studies as an inhibitor of cancer cell growth and proliferation.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)urea involves its ability to inhibit the activity of an enzyme called thymidylate synthase (TS). TS is an essential enzyme for DNA synthesis, and its inhibition leads to the inhibition of cancer cell growth and proliferation. N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)urea also inhibits the activity of another enzyme called dihydrofolate reductase (DHFR), which is involved in the synthesis of folic acid, a nutrient essential for cell growth.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)urea has been shown to have minimal toxicity towards normal cells, indicating its potential as a selective anticancer agent. In addition to its anticancer activity, N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)urea has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, as well as its low toxicity towards normal cells. However, N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)urea has limitations such as its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

For research on N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)urea include the optimization of its synthesis method to improve its solubility and bioavailability, as well as the investigation of its potential use in combination with other anticancer agents. Further studies are also needed to elucidate the precise mechanism of action of N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)urea and its effects on various cancer cell types.

Synthesis Methods

The synthesis of N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)urea involves the reaction of 2-fluorobenzylamine and 4-methoxyphenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or acetonitrile under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)urea.

Scientific Research Applications

N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)urea inhibits the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-20-13-8-6-12(7-9-13)18-15(19)17-10-11-4-2-3-5-14(11)16/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDRKRNZGHQDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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